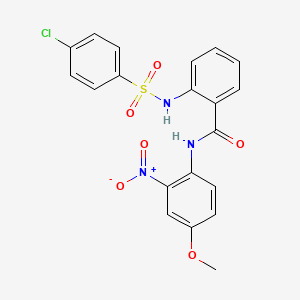

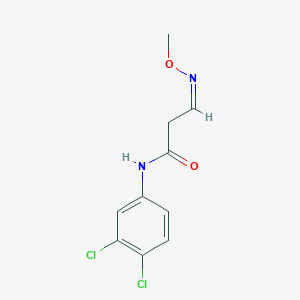

![molecular formula C30H36ClN7O2 B2543745 N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride](/img/structure/B2543745.png)

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルモネルチニブ塩酸塩は、HS-10296 塩酸塩としても知られており、第3世代上皮成長因子受容体チロシンキナーゼ阻害剤です。これは、上皮成長因子受容体感受性変異と T790M 耐性変異の両方を標的にするように設計されています。 この化合物は、主に非小細胞肺がんの治療に使用されます .

準備方法

アルモネルチニブ塩酸塩の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。合成経路は通常、コア構造の調製から始まり、その後、さまざまな官能基が導入されます。反応条件には、多くの場合、高収率と純度を確保するために、特定の触媒と溶媒を使用することが含まれます。 工業生産方法には、反応器での大規模合成、結晶化やクロマトグラフィーなどの精製プロセスが含まれる場合があります .

化学反応の分析

アルモネルチニブ塩酸塩は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。

科学研究への応用

アルモネルチニブ塩酸塩は、次のような幅広い科学研究への応用があります。

化学: 第3世代上皮成長因子受容体チロシンキナーゼ阻害剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 上皮成長因子受容体シグナル伝達と耐性変異の分子メカニズムを調べるために使用されます。

医学: 非小細胞肺がんの治療における有効性と安全性を評価するために、臨床試験で使用されます。

科学的研究の応用

HS-10296 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of third-generation epidermal growth factor receptor tyrosine kinase inhibitors.

Biology: It is used to investigate the molecular mechanisms of epidermal growth factor receptor signaling and resistance mutations.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating non-small cell lung cancer.

Industry: It is used in the development of new therapeutic agents targeting epidermal growth factor receptor mutations .

作用機序

アルモネルチニブ塩酸塩は、上皮成長因子受容体チロシンキナーゼドメインに不可逆的に結合することでその効果を発揮します。この結合により受容体のリン酸化が阻害され、細胞増殖と生存に関与する下流シグナル伝達経路が遮断されます。 この化合物は、上皮成長因子受容体感受性変異と T790M 耐性変異の両方を特異的に標的とするため、非小細胞肺がんに有効です .

類似化合物との比較

アルモネルチニブ塩酸塩は、上皮成長因子受容体感受性変異と T790M 耐性変異の両方に対する高い選択性と効力のために、第3世代上皮成長因子受容体チロシンキナーゼ阻害剤の中でユニークです。類似の化合物には次のものがあります。

オシメルチニブ: 同様の標的を持ちますが、薬物動態特性が異なる、別の第3世代上皮成長因子受容体チロシンキナーゼ阻害剤。

ロシレチニブ: T790M 耐性変異も標的とするが、化学構造が異なる第3世代上皮成長因子受容体チロシンキナーゼ阻害剤。

ナザルチニブ: さまざまな上皮成長因子受容体変異に対してより幅広い活性を示す、第3世代上皮成長因子受容体チロシンキナーゼ阻害剤 .

特性

IUPAC Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXBWKDZKQGJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

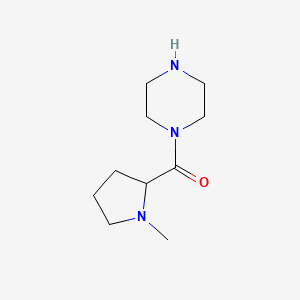

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

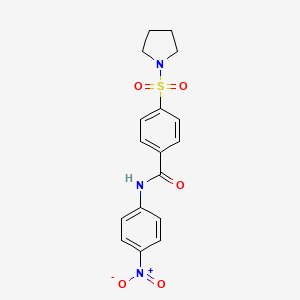

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2543672.png)

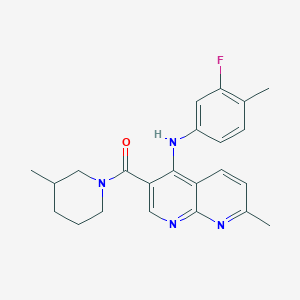

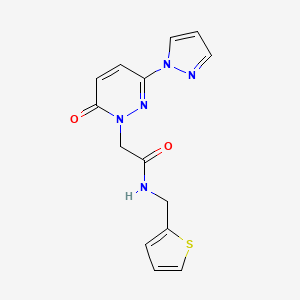

![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)

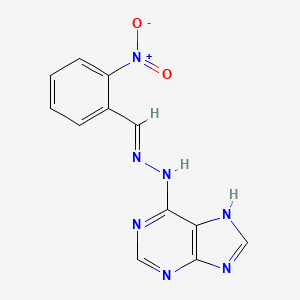

![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)

![4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2543681.png)

![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)